molecular formula C12H11F3O B2980459 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 945226-93-7

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one

Cat. No.: B2980459
CAS No.: 945226-93-7
M. Wt: 228.214
InChI Key: PEIRLSLNEUWXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3-(trifluoromethyl)benzaldehyde under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-Cyclopropyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one can be compared with similar compounds like:

The uniqueness of this compound lies in its specific arrangement of the cyclopropyl and trifluoromethyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRLSLNEUWXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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